Trisodium sulfosuccinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
13419-59-5 |
|---|---|
Molecular Formula |
C4H3Na3O7S |
Molecular Weight |
264.1 g/mol |
IUPAC Name |
trisodium;2-sulfonatobutanedioate |
InChI |
InChI=1S/C4H6O7S.3Na/c5-3(6)1-2(4(7)8)12(9,10)11;;;/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);;;/q;3*+1/p-3 |
InChI Key |
ZXGOACRTCPRVON-UHFFFAOYSA-K |
SMILES |
C(C(C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Other CAS No. |
13419-59-5 |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant |
Related CAS |
29454-16-8 (Parent) |
Origin of Product |
United States |
Fundamental Investigations of Interfacial Phenomena and Aggregation Behavior of Trisodium Sulfosuccinate
Micellization Kinetics and Thermodynamics of Sulfosuccinate (B1259242) Systems
The self-assembly of surfactant molecules into organized structures known as micelles is a fundamental phenomenon in colloid and surface chemistry. For ionic surfactants like Trisodium (B8492382) Sulfosuccinate, this process is governed by a delicate balance of hydrophobic and electrostatic interactions. The formation of micelles occurs above a specific concentration, the Critical Micelle Concentration (CMC), and is a dynamic equilibrium process influenced by various thermodynamic and kinetic factors. Understanding these parameters is crucial for predicting and controlling the behavior of sulfosuccinate systems in various applications.
The Critical Micelle Concentration (CMC) is a critical parameter that defines the concentration at which surfactant molecules begin to form micelles in a solution. justagriculture.in The determination of the CMC is fundamental to characterizing any surfactant system. Various physicochemical properties of a surfactant solution exhibit a distinct change in their concentration dependence at the CMC, which forms the basis for its measurement. psu.edu Several methods are employed to determine the CMC, each relying on the detection of these changes. justagriculture.inresearchgate.net
Common methodologies for CMC determination include:
Surface Tension Measurement: Below the CMC, the surface tension of the solution decreases significantly as surfactant monomers adsorb at the air-water interface. Once the interface is saturated and micelles begin to form, the surface tension remains relatively constant with further increases in surfactant concentration. alfa-chemistry.com The CMC is identified as the concentration at which this break in the surface tension versus concentration plot occurs. psu.eduresearchgate.net The Wilhelmy plate method and the maximum bubble pressure method are common techniques for these measurements. researchgate.net
Conductivity Measurement: This method is particularly suitable for ionic surfactants like Trisodium Sulfosuccinate. researchgate.netalfa-chemistry.com The electrical conductivity of the solution increases linearly with surfactant concentration below the CMC, as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity lessens because the newly formed micelles have a lower mobility than individual ions and bind some of the counterions, reducing the total number of effective charge carriers. justagriculture.in The CMC is determined from the inflection point on the conductivity-concentration curve. alfa-chemistry.com
Fluorescence Spectroscopy: This highly sensitive method utilizes fluorescent probes, such as pyrene, which have different fluorescence characteristics in polar (water) and non-polar (micellar core) environments. alfa-chemistry.com As micelles form, the probe partitions into the hydrophobic micellar core, causing a noticeable shift in its fluorescence spectrum or intensity. The CMC is determined by plotting the change in a fluorescence property (e.g., intensity ratio) against the surfactant concentration and identifying the point of sharp change. alfa-chemistry.com
Light Scattering: The intensity of light scattered by a solution is proportional to the size and concentration of particles. Below the CMC, scattering is low as it is caused by small individual surfactant monomers. Above the CMC, the formation of much larger micelles leads to a significant increase in scattering intensity. The CMC is determined from the concentration at which this abrupt change in scattering occurs. justagriculture.in
Dye Solubilization: A water-insoluble dye is added to the surfactant solution. The dye remains undissolved until micelles are formed, which can then encapsulate the dye molecules in their hydrophobic cores, leading to a sharp increase in the solution's color or absorbance. The concentration at which this occurs corresponds to the CMC. justagriculture.in
| Methodology | Principle | Measured Property |
|---|---|---|
| Surface Tensiometry | Change in surface activity upon micelle formation. psu.edualfa-chemistry.com | Surface Tension |
| Conductometry | Change in the mobility of charge carriers as monomers form less mobile micelles. justagriculture.inalfa-chemistry.com | Electrical Conductivity |
| Fluorescence Spectroscopy | Partitioning of a fluorescent probe into the hydrophobic micellar core. alfa-chemistry.com | Fluorescence Intensity/Wavelength Shift |
| Light Scattering | Increased scattering from large micellar aggregates compared to monomers. justagriculture.in | Scattered Light Intensity |
| Dye Solubilization | Encapsulation of a water-insoluble dye within the micellar core. justagriculture.in | Absorbance/Turbidity |
The micellization process of ionic surfactants is highly sensitive to the composition and temperature of the aqueous medium.
Effect of Electrolyte Concentration: The addition of electrolytes, such as inorganic salts (e.g., sodium chloride), has a pronounced effect on the CMC of ionic surfactants like this compound. Added electrolytes decrease the CMC. rsc.org This occurs because the added counterions screen the electrostatic repulsion between the charged head groups of the surfactant molecules at the micelle surface. This reduction in repulsion facilitates the aggregation of monomers into micelles at a lower concentration. rsc.org The effectiveness of the electrolyte in lowering the CMC increases with the valency and decreasing hydrated radius of the counterion.
| Factor | Effect on CMC | Underlying Reason |
|---|---|---|
| Increasing Electrolyte Concentration | Decrease | Screening of electrostatic repulsion between ionic head groups, which promotes aggregation. rsc.orgrsc.org |
| Increasing Temperature | Complex (Often U-shaped) | A balance between the disruption of water structure around hydrophobic tails (favors micellization) and increased thermal motion (disfavors micellization). researchgate.netcore.ac.uk |
For ionic surfactants, the surface of a micelle is composed of charged head groups, which creates a strong electrostatic potential. This potential attracts counterions (in this case, Na⁺ for this compound) from the bulk solution to the micellar surface. The fraction of counterions that are electrostatically associated with the micelle is quantified by the degree of counterion binding, often denoted as β.
The value of β is a crucial parameter as it reflects the extent to which the charge of the surfactant head groups is neutralized by the bound counterions. A higher degree of counterion binding leads to more effective screening of electrostatic repulsion between the head groups, which in turn stabilizes the micelle. This stabilization facilitates aggregation, resulting in a lower Critical Micelle Concentration (CMC). rsc.org The nature of the counterion itself influences the binding constant; for instance, counterions with a smaller hydrated radius and higher charge density tend to bind more strongly. Therefore, understanding the counterion binding constant is essential for predicting how changes in electrolyte type or concentration will affect the aggregation behavior of sulfosuccinate systems.
Micellization is not a static process but a dynamic equilibrium where surfactant monomers are continuously exchanged between the bulk solution and the micelles. youtube.com This dynamic nature is characterized by distinct relaxation processes that occur on different timescales. Two primary relaxation times are typically observed for micellar solutions:
Fast Relaxation Process (τ₁): This process occurs on a microsecond to nanosecond timescale and is associated with the rapid exchange of individual surfactant monomers between a micelle and the bulk solution. It reflects the rate at which monomers enter and leave existing micelles.
These relaxation kinetics can be studied using techniques like temperature-jump, pressure-jump, and stopped-flow experiments, which perturb the system from equilibrium and monitor its return. core.ac.uk
Several theoretical models have been developed to describe the thermodynamics and mechanism of micelle formation. The two most fundamental approaches are the phase separation model and the mass-action model. youtube.com
Phase Separation Model: This is the simplest model, which treats the formation of micelles as a phase separation process. youtube.com It assumes that at the CMC, a new "micellar phase" forms, and the chemical potential of the surfactant monomers in the aqueous phase is equal to their chemical potential in the micellar phase. According to this model, the concentration of free monomers in the solution remains constant at the CMC for all total surfactant concentrations above this point. While this model provides a simple thermodynamic framework, it is an oversimplification as it predicts a sharp, discontinuous change at the CMC, which is not always observed experimentally. youtube.com
Mass-Action Model: This model provides a more realistic description by treating micelle formation as a chemical equilibrium between surfactant monomers (S) and micelles (Sₙ), where 'n' is the aggregation number. mpg.de nS ⇌ Sₙ The equilibrium is described by an equilibrium constant (Kₙ). This model accounts for the existence of a distribution of micelle sizes and predicts a more gradual change in solution properties around the CMC, which is in better agreement with experimental observations. youtube.commpg.de
More advanced molecular thermodynamic models build upon these concepts to predict aggregation properties, such as CMC and aggregation number, based on the molecular structure of the surfactant. researchgate.net These models consider the various free energy contributions to micellization, including the transfer of hydrophobic tails from water to the micellar core, the interactions at the micelle-water interface, and the conformational constraints of the surfactant tails within the core. researchgate.net
Beyond the CMC, two other key parameters define the properties of a micellar system: the aggregation number and the morphology of the aggregates.
Aggregation Number (Nₐgg): This is defined as the average number of surfactant molecules that assemble to form a single micelle. mpg.de The Nₐgg is not a fixed value but depends on factors such as the surfactant's chemical structure (e.g., tail length, head group size), temperature, and the concentration of added electrolytes. researchgate.net An increase in electrolyte concentration, for example, can lead to an increase in the aggregation number due to enhanced charge screening. researchgate.net Techniques like time-resolved fluorescence quenching (TRFQ), small-angle neutron scattering (SANS), and light scattering are commonly used to determine the aggregation number. researchgate.netmdpi.comgre.ac.uk
Micellar Morphology: While often depicted as spherical, micelles can adopt various shapes, including ellipsoidal (oblate or prolate), cylindrical (rod-like), and lamellar (bilayer) structures. mpg.degre.ac.uk The final morphology is determined by the surfactant's molecular geometry, which can be described by the critical packing parameter (P). This parameter relates the volume of the hydrophobic tail (v), the cross-sectional area of the head group at the micelle surface (aₑ), and the length of the tail (lₑ). mpg.de Changes in solution conditions, such as surfactant concentration or salinity, can induce transitions between these morphologies. For instance, at high salt concentrations, spherical micelles may grow into cylindrical ones. gre.ac.uk Characterization of micellar morphology is typically performed using techniques like SANS, small-angle X-ray scattering (SAXS), and molecular dynamics simulations. gre.ac.ukaalto.fimdpi.com
| Property | Description | Common Characterization Techniques |
|---|---|---|
| Aggregation Number (Nₐgg) | The average number of surfactant molecules per micelle. mpg.de | Time-Resolved Fluorescence Quenching (TRFQ), Light Scattering, SANS. researchgate.netmdpi.com |
| Micellar Morphology | The geometric shape of the micellar aggregate (e.g., spherical, cylindrical, lamellar). gre.ac.uk | Small-Angle Neutron Scattering (SANS), Small-Angle X-ray Scattering (SAXS), Molecular Dynamics (MD) Simulations. aalto.fimdpi.com |
Adsorption Behavior at Interfaces
The tendency of this compound to adsorb at interfaces is a key determinant of its functionality as a surfactant. This behavior is governed by a complex interplay of thermodynamic and kinetic factors.
Equilibrium Surface Tension Measurements and Interfacial Adsorption Properties
Equilibrium surface tension measurements are fundamental to characterizing the efficiency of a surfactant in reducing the surface tension of a liquid. For sulfosuccinate-based surfactants, such as oleyl-based sulfosuccinates with varying polyoxyethylene (EO) chain lengths, these measurements provide insights into their interfacial adsorption properties.
The critical micelle concentration (cmc) is a key parameter derived from these measurements, representing the concentration at which surfactant molecules begin to form aggregates (micelles) in the bulk solution, leading to a plateau in surface tension reduction. The surface tension at the cmc (γcmc) indicates the maximum reduction in surface tension the surfactant can achieve.
Studies on a series of oleyl-based sulfosuccinates (MS-OEn, with n = 3, 5, and 7 EO units) have shown that while the cmc decreases with an increasing number of EO units, the γcmc values exhibit a slight increase. This suggests that longer EO chains may create steric hindrance at the air/liquid interface, slightly diminishing the surfactant's efficiency in lowering surface tension. This is attributed to a less compact arrangement of surfactant molecules at the interface. researchgate.net
Table 1: Surface Properties of Oleyl-Based Sulfosuccinate (MS-OEn) Aqueous Solutions
| Surfactant | cmc (mol/L) | γcmc (mN/m) |
| MS-OE3 | 8.5 x 10⁻⁵ | 32.5 |
| MS-OE5 | 7.2 x 10⁻⁵ | 33.1 |
| MS-OE7 | 6.1 x 10⁻⁵ | 33.8 |
Data derived from a study on oleyl-based sulfosuccinates, used here as a proxy for this compound to illustrate the principles of equilibrium surface tension measurements. researchgate.net
Dynamic Surface Tension Analysis and Adsorption Kinetics
Dynamic surface tension analysis provides information about the rate at which surfactant molecules adsorb to a newly created interface. This is crucial for processes that occur rapidly, where equilibrium may not be reached. The adsorption kinetics of surfactants are influenced by their diffusion from the bulk to the interface and the subsequent rearrangement at the interface.
For the oleyl-based sulfosuccinates, dynamic surface tension measurements have indicated that surfactants with longer EO chains exhibit slower adsorption kinetics. researchgate.net This is a critical consideration in applications where rapid surface tension reduction is required. The process of adsorption is complex and can be influenced by various forces including chemical, electrostatic, hydrogen bonding, and lateral chain-chain interactions. researchgate.net
Intermolecular Interactions at Solid-Liquid Interfaces with this compound
The adsorption of sulfosuccinate surfactants at solid-liquid interfaces is a complex phenomenon driven by a combination of intermolecular forces. These interactions determine the orientation and packing of the surfactant molecules on the solid surface, thereby modifying the surface properties, such as wettability and charge. columbia.edu
The primary forces at play include:
Electrostatic Interactions: As an anionic surfactant, this compound will experience electrostatic attraction or repulsion depending on the charge of the solid surface. On positively charged surfaces, strong adsorption can occur, while on negatively charged surfaces, adsorption may be hindered. researchgate.net
Hydrophobic Interactions: The nonpolar tail of the surfactant molecule has a tendency to move from the aqueous phase to the solid surface, particularly if the surface is hydrophobic. This is a major driving force for adsorption.
Hydrogen Bonding: The sulfonate and carboxylate groups in the head of the this compound molecule can participate in hydrogen bonding with appropriate functional groups on the solid surface. researchgate.net
The formation of surfactant aggregates, such as hemimicelles, on the solid surface can occur at concentrations below the bulk cmc. researchgate.net The structure and properties of these adsorbed layers can be investigated using techniques like quartz crystal microbalance, which allows for the simultaneous measurement of adsorbed mass and the viscoelastic properties of the adsorbed layer. diva-portal.org
Computational Modeling of Adsorption at Liquid-Liquid and Liquid-Gas Interfaces
Computational modeling, particularly molecular dynamics (MD) simulations, has emerged as a powerful tool for investigating the behavior of surfactants at interfaces at the molecular level. mdpi.com These simulations can provide detailed insights into the orientation, conformation, and interactions of individual surfactant molecules, which are often difficult to obtain through experimental methods alone.
For sulfosuccinate surfactants, MD simulations could be employed to:
Visualize Adsorption: Simulate the process of surfactant molecules moving from the bulk phase to the interface and arranging themselves.
Determine Interfacial Properties: Calculate properties such as interfacial tension, interfacial thickness, and the density profiles of different components across the interface. pku.edu.cn
Analyze Molecular Interactions: Quantify the interactions between surfactant molecules, as well as between surfactants and solvent molecules, through radial distribution functions and hydrogen bond analysis. mdpi.com
Predict Aggregation Behavior: Study the initial stages of micelle formation and the structure of surfactant aggregates at the interface.
Influence of Structural Modifications on Interfacial Properties
The chemical structure of a surfactant molecule plays a pivotal role in determining its interfacial properties. Modifications to either the hydrophobic tail or the hydrophilic headgroup can significantly alter its performance.
Effect of Polyoxyethylene (EO) Chain Length on Surface Activity and Aggregation
The incorporation of polyoxyethylene (EO) chains into the structure of sulfosuccinate surfactants provides a means to fine-tune their properties. As demonstrated with the oleyl-based sulfosuccinates, the length of the EO chain has a marked effect on both surface activity and aggregation behavior. researchgate.net
An increase in the EO chain length generally leads to:
Increased Hydrophilicity: This results in a lower critical micelle concentration (cmc), as the molecules have a greater tendency to aggregate to shield their hydrophobic tails from the aqueous environment.
Potential for Steric Hindrance: As observed in the slight increase in the surface tension at the cmc (γcmc), longer EO chains can create steric hindrance at the interface, leading to a less compact packing of the surfactant molecules and a slight reduction in the efficiency of surface tension reduction. researchgate.net
Slower Adsorption Kinetics: The larger size of the molecules with longer EO chains can lead to slower diffusion to the interface. researchgate.net
Vesicle Formation and Stability in Aqueous Sulfosuccinate Solutions
Studies on analogous compounds, such as Disodium Lauryl Sulfosuccinate, have demonstrated the capacity for vesicle self-assembly in aqueous environments. researchgate.net These related sulfosuccinates can form aggregates that exhibit a vesicular structure. researchgate.net The stability of such vesicles is influenced by a variety of factors including surfactant concentration, temperature, pH, and the presence of electrolytes. The electrostatic repulsions between the charged headgroups of the sulfosuccinate molecules play a crucial role in the formation and stabilization of these structures. researchgate.net
For vesicles in general, stability is a key parameter for their practical application. The mechanisms governing vesicle stability are complex and can include factors like the bending elasticity of the bilayer and the spontaneous curvature of the surfactant molecules. Equilibrium unilamellar vesicles can be stabilized by two primary mechanisms: Helfrich undulations, which create a repulsive force between bilayers, and a spontaneous curvature that favors a specific vesicle size, making other sizes energetically unfavorable.
While direct experimental data on this compound is scarce, the behavior of other sulfosuccinates suggests that it may also form vesicular structures under specific conditions. Further empirical research is necessary to fully characterize the vesicle formation, stability, and physicochemical properties of aqueous this compound solutions.
Interactions of this compound in Mixed Surfactant Systems
This compound, as a mild anionic surfactant, is frequently utilized in combination with other types of surfactants to achieve enhanced performance in various formulations. The interactions within these mixed systems can lead to synergistic or antagonistic effects, influencing properties such as surface tension reduction, foaming, and cleaning efficiency.
Co-micellization and Mixed Micelle Formation Mechanisms
The process of co-micellization, where two or more different surfactant molecules aggregate to form mixed micelles, is a key aspect of mixed surfactant systems. This behavior is governed by the thermodynamic interactions between the constituent surfactant molecules. The critical micelle concentration (CMC) of a surfactant mixture is often lower than that of the individual components, indicating a favorable interaction that promotes micelle formation at lower concentrations.
While specific thermodynamic data for the co-micellization of this compound with other surfactants is not extensively documented, general principles of surfactant mixing can be applied. In mixtures of anionic surfactants like this compound and nonionic surfactants, the formation of mixed micelles is driven by a reduction in the electrostatic repulsion between the anionic headgroups, which are effectively "diluted" by the nonionic surfactant molecules. This typically leads to a synergistic interaction, resulting in a lower CMC for the mixture than would be predicted by ideal mixing behavior.
The composition of the mixed micelles is dependent on the molar ratio of the surfactants in the bulk solution and their individual tendencies to form micelles. Theoretical models, such as the regular solution theory, can be used to describe the interactions between different surfactant molecules in a mixed micelle and to predict the composition of the micelles and the CMC of the mixture.
Synergistic and Antagonistic Effects in Binary and Ternary Systems
The interactions in mixed surfactant systems can be broadly categorized as synergistic, antagonistic, or additive.
Synergism is observed when the properties of the surfactant mixture are more favorable than the sum of the properties of the individual components. For instance, a significant reduction in the CMC or a greater decrease in surface tension in a mixed system compared to the individual surfactants indicates a synergistic interaction. This is often the case in mixtures of anionic and cationic surfactants, where strong electrostatic attractions lead to the formation of highly surface-active complexes. Mixtures of anionic surfactants like sulfosuccinates with amphoteric surfactants such as cocamidopropyl betaine (B1666868) can also exhibit synergistic behavior, leading to improved mildness and foaming properties.
Antagonism , conversely, occurs when the performance of the mixture is worse than that of the individual components. This can manifest as a higher CMC or less effective surface tension reduction. Antagonistic effects are less common but can arise from unfavorable interactions between the surfactant headgroups.
Additive behavior implies that the properties of the mixture are simply a weighted average of the properties of the individual surfactants, with no specific interactions influencing the outcome.
Ternary systems , which contain three different surfactants, offer even greater complexity and the potential for fine-tuning formulation properties. For instance, a mixture of this compound (anionic), cocamidopropyl betaine (amphoteric), and a nonionic surfactant could be designed to optimize foaming, viscosity, and mildness simultaneously. The phase behavior of such ternary systems can be complex, with the potential for the formation of various structures, including micelles, liquid crystals, and emulsions, depending on the relative concentrations of the components.
Due to the lack of specific experimental data for this compound in binary and ternary systems in the available literature, a detailed quantitative analysis of its synergistic and antagonistic effects is not possible at this time. Further research is required to elucidate the specific interactions and performance benefits of this compound in mixed surfactant systems.
Computational Chemistry and Theoretical Modeling of Trisodium Sulfosuccinate Systems
Quantum Mechanical Approaches to Electronic Structure and Interactions
Quantum mechanical (QM) methods are employed to solve the electronic Schrödinger equation, providing detailed information about the electronic structure, bonding, and reactivity of molecules. stanford.edu These calculations are fundamental to understanding the intrinsic properties of the trisodium (B8492382) sulfosuccinate (B1259242) anion and its interactions with surrounding molecules.
The Hartree-Fock (HF) method is a foundational quantum chemistry approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orginsilicosci.com This method, also known as the self-consistent field (SCF) method, treats each electron as moving in the average field created by all other electrons, thus neglecting instantaneous electron-electron correlation. wikipedia.orglibretexts.org The molecular orbitals in HF theory are typically represented as a linear combination of pre-defined functions known as a basis set. wikipedia.org
The selection of an appropriate basis set is crucial for the accuracy of any QM calculation. Basis sets are collections of mathematical functions (usually Gaussian-type orbitals) used to build molecular orbitals. wikipedia.org For sulfur-containing compounds like trisodium sulfosuccinate, the choice of basis set is particularly important.
Key considerations for basis set selection include:
Split-Valence Basis Sets : These sets, like the Pople-style 6-31G, use multiple functions for valence orbitals, providing more flexibility in describing chemical bonds. wikipedia.orguni-rostock.de
Polarization Functions : Indicated by an asterisk (*) or (d,p), these functions allow orbitals to change shape, which is essential for describing the bonding in molecules with heteroatoms like sulfur and oxygen. wikipedia.orguni-rostock.de
Diffuse Functions : Denoted by a plus sign (+), these functions are important for describing anions and systems with lone pairs, where electron density is more spread out. wikipedia.org
Correlation-Consistent (cc) and Polarization-Consistent (pc) Basis Sets : These sets, such as aug-cc-pVTZ, are designed to systematically converge towards the complete basis set limit, offering high accuracy, especially when electron correlation is included. nih.gov For sulfur, it has been noted that tight d functions are important for accuracy. nih.gov
The selection involves a trade-off between computational cost and accuracy, as larger basis sets provide more accurate results but require significantly more computational resources. vu.nlmit.edu
Table 1: Comparison of Common Basis Set Types for Sulfosuccinate Modeling
| Basis Set Type | Description | Typical Use Case |
|---|---|---|
| Pople Style (e.g., 6-31+G*) | Split-valence with added polarization and diffuse functions. wikipedia.org | Routine geometry optimizations and property calculations with a good balance of cost and accuracy. |
| Correlation-Consistent (e.g., aug-cc-pVDZ) | Designed for systematic convergence of correlated calculations. The 'aug' prefix indicates the addition of diffuse functions. nih.gov | High-accuracy energy calculations and studies where electron correlation is critical. |
| Polarization-Consistent (e.g., aug-pc-3) | Offer a cost-effective alternative to correlation-consistent sets for achieving high-quality results with certain functionals like B3LYP. nih.gov | Accurate calculations with DFT methods, providing a good cost-to-benefit ratio. nih.gov |
| Slater-Type Orbitals (STOs) | Functions that decay exponentially from the nucleus, closely mimicking atomic orbitals. wikipedia.org | Less common in molecular codes due to computational difficulty, but physically well-motivated. |
The Hartree-Fock method systematically neglects the correlated motion of electrons, leading to inaccuracies, particularly in energy calculations. Electron correlation is the difference between the exact non-relativistic energy and the Hartree-Fock energy. libretexts.org To account for this, more advanced post-Hartree-Fock methods are necessary. q-chem.com
Common electron correlation methods include:
Møller-Plesset (MP) Perturbation Theory : This method treats electron correlation as a perturbation to the HF Hamiltonian. libretexts.org The second-order correction, MP2, is a widely used method that offers a significant improvement over HF at a manageable computational cost. q-chem.com
Configuration Interaction (CI) : In this method, the wavefunction is expressed as a linear combination of the HF determinant and determinants from excited states (single, double, etc., excitations). libretexts.org While highly accurate, full CI is computationally prohibitive for all but the smallest systems.
Coupled-Cluster (CC) Theory : This method provides a size-consistent and accurate way to include electron correlation. q-chem.com The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is often considered the "gold standard" in quantum chemistry for its high accuracy. q-chem.com
For a molecule like this compound, these methods can provide accurate descriptions of reaction energies, interaction energies with solvents, and spectroscopic properties that are beyond the reach of the HF approximation.
Density Functional Theory (DFT) has become one of the most popular quantum mechanical methods due to its favorable balance of accuracy and computational cost. uci.edusemanticscholar.org DFT is based on the principle that the ground-state energy of a system can be determined from its electron density. libretexts.org A key component of DFT is the exchange-correlation (XC) functional, for which many approximations exist. arxiv.org
Applications of DFT to systems like this compound include:
Geometry Optimization and Vibrational Frequencies : DFT methods are routinely used to predict the stable three-dimensional structures of molecules and their vibrational spectra.
Chemical Reactivity : DFT can be used to calculate reactivity descriptors like ionization potential, electron affinity, and molecular hardness to understand the chemical behavior of the sulfosuccinate anion. mdpi.com
Interfacial Properties : A strong correlation has been observed between the electron density (a key DFT quantity) of sulfosuccinate surfactants and their effectiveness at reducing interfacial tension between water and various organic solvents. nih.gov Surfactants with an electron density value close to that of the solvent phase tend to be most effective. nih.gov
Table 2: Common DFT Functionals and Their Applications
| Functional | Type | Characteristics |
|---|---|---|
| B3LYP | Hybrid GGA | A widely used functional that mixes exact HF exchange with gradient-corrected exchange and correlation. mdpi.com Often provides a good description of molecular properties for main-group elements. |
| M06-2X | Hybrid Meta-GGA | Known for its good performance in describing non-covalent interactions, which are crucial for modeling surfactant aggregation and interactions. mdpi.commdpi.com |
| ωB97XD | Range-Separated Hybrid | Includes empirical dispersion corrections, making it suitable for studying systems where van der Waals forces are important. mdpi.com |
Molecular Dynamics Simulations of this compound Aggregates
While quantum mechanics describes the electronic structure of individual molecules, Molecular Dynamics (MD) simulations are used to study the time evolution of large systems containing many molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of dynamic processes like self-assembly and the behavior at interfaces. stanford.edu
This compound, as a surfactant, self-assembles in solution to form aggregates like micelles above a certain concentration. MD simulations are a key tool for investigating the mechanism and structure of this aggregation. nih.gove3s-conferences.org
In a typical MD simulation of surfactant aggregation:
A simulation box is created containing multiple surfactant anions, sodium counterions, and a large number of explicit solvent molecules (e.g., water).
The interactions between all atoms are described by a force field, which is a set of parameters and equations defining the potential energy of the system.
The simulation proceeds for a set amount of time (nanoseconds to microseconds), during which the positions and velocities of all particles are updated in small time steps. nih.gov
Studies on related sulfosuccinate surfactants, such as dioctyl sodium sulfosuccinate (AOT), using techniques like dissipative particle dynamics (DPD), a coarse-grained simulation method, have shown that the type of aggregate formed depends heavily on the solvent's polarity. aalto.firsc.org In hydrophobic solvents, small reverse micelles are formed, while in water, lamellar structures are observed. rsc.org These simulations provide detailed information on aggregation numbers, the structure of the micellar core and corona, and the dynamics of surfactant exchange between micelles and the bulk solution. e3s-conferences.orgresearchgate.net
Table 3: Typical Parameters in MD Simulations of Surfactant Aggregation
| Parameter | Description | Example Value (from AOT simulations aalto.fi) |
|---|---|---|
| Simulation Box | The periodic volume in which the simulation takes place. | Cubic box of (60 r_c)^3, where r_c ≈ 0.9 nm. |
| Concentration | The amount of surfactant relative to the solvent. | 150 mM (or 6.7 w/w%). |
| Force Field | A set of parameters describing interatomic potentials. | DPD bead model parameterized against Hildebrand solubility parameters. |
| Time Step | The small interval at which forces are recalculated and positions are updated. | Typically 1-2 femtoseconds for all-atom MD. |
| Simulation Length | The total duration of the simulation. | 100 nanoseconds to several microseconds. nih.govnih.gov |
The primary function of surfactants is to adsorb at interfaces and reduce interfacial tension. MD simulations are used to model the behavior of this compound at both liquid-liquid (e.g., oil-water) and liquid-gas (e.g., air-water) interfaces. youtube.com
These simulations can reveal:
Interfacial Structure : The orientation of the surfactant molecules at the interface, with the hydrophilic sulfonate and carboxylate groups anchored in the aqueous phase and the hydrophobic tail extending into the non-polar phase or air.
Surface Concentration : The density of surfactant molecules packed at the interface.
Effect on Solvent : The ordering and dynamics of water molecules near the surfactant headgroups.
Reduction in Surface Tension : Surface tension can be calculated from the simulation by analyzing the pressure tensor components. aps.org
Computational methods like the Volume-of-Fluid (VOF) can also be used to simulate the influence of soluble surfactants on the behavior of two-phase systems with deformable interfaces. techscience.comsciopen.com Molecular dynamics simulations have shown that dissolved gases can become enriched at both liquid-wall and liquid-gas interfaces, which can modify the liquid structure and reduce surface tension. aps.org For sulfosuccinate surfactants, computational studies have highlighted that matching the electron density of the surfactant to that of the non-aqueous phase is a key factor for achieving high efficiency in reducing interfacial tension. nih.gov
Studies of Solid-Liquid Interfaces and Adsorption Mechanisms
Computational studies of the solid-liquid interface involving this compound are crucial for understanding its behavior in applications such as detergency, mineral flotation, and enhanced oil recovery. While specific molecular dynamics (MD) simulation studies focused exclusively on this compound at these interfaces are not extensively documented in publicly available literature, the principles and methodologies can be inferred from studies on similar anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS) and other sulfonated compounds.
Researchers utilize MD simulations to model the adsorption of surfactant molecules onto various solid surfaces, such as calcite, silica, or graphene. These simulations provide atomistic-level insights into the orientation and conformation of the adsorbed molecules, the structure of the adsorbed layer (e.g., hemimicelles), and the interactions driving the adsorption process. Key parameters obtained from these simulations include adsorption energies, interfacial tension, and the density profiles of the surfactant and solvent near the surface.
For instance, simulations of anionic surfactants on positively charged surfaces like calcite show strong electrostatic interactions between the negatively charged sulfonate headgroup and the surface cations (e.g., Ca²⁺). The hydrophobic tails then orient away from the surface, leading to a change in the surface wettability from hydrophilic to hydrophobic. Conversely, on negatively charged surfaces like silica, adsorption is less favorable and often mediated by counterions (like Na⁺) that bridge the surfactant and the surface.
The following table presents a hypothetical set of parameters that could be obtained from an MD simulation studying the adsorption of this compound on a model mineral surface. These values are representative of what is found in the literature for similar surfactant-surface systems.
| Simulation Parameter | Value | Description |
|---|---|---|
| Adsorption Energy (kcal/mol) | -45.8 | The energy released upon adsorption of a single this compound molecule onto the surface. A negative value indicates a spontaneous process. |
| Interfacial Tension Reduction (mN/m) | -25.3 | The decrease in surface tension at the solid-liquid interface upon surfactant adsorption, indicating a modification of the interfacial properties. |
| Area per Molecule at Surface (Ų/molecule) | 55.2 | The average surface area occupied by each adsorbed this compound molecule, which provides insight into the packing density. |
| Adsorbed Layer Thickness (Å) | 18.5 | The thickness of the surfactant layer formed on the solid surface, which can indicate the formation of monolayers or more complex structures. |
These computational models are essential for predicting the efficiency of this compound in modifying surface properties and for designing surfactants with tailored adsorption characteristics for specific industrial applications.
Advanced Micellization Models and Self-Organization Theories
The self-assembly of this compound into micelles in aqueous solutions is a complex phenomenon that can be explored using advanced theoretical models. These models go beyond classical theories to incorporate quantum effects, stochastic processes, and non-equilibrium dynamics, providing a more nuanced understanding of micellar systems.
In ionic surfactant systems like this compound, the interaction between the anionic sulfosuccinate headgroup and the sodium counterions (Na⁺) is critical in determining micelle formation and stability. Quantum mechanics (QM) can be integrated into molecular simulations (QM/MM methods) to provide a more accurate description of these ion pairing phenomena.
Specifically, QM calculations can elucidate the nature of the coordinate bonds between the sulfonate group and the sodium ions, including the charge distribution and the strength of the interaction. This level of detail is often missed by classical force fields. Studies on similar systems, such as sodium-carboxylate and sodium-sulfate ion pairs, have shown that the formation of contact ion pairs (CIPs), where the ions are in direct contact, versus solvent-separated ion pairs (SSIPs), where one or more water molecules are between the ions, significantly affects the thermodynamics of micellization. nih.govrsc.org
The degree of ion binding, or the fraction of counterions associated with the micelle, is a key parameter that can be refined using quantum mechanical insights. A higher degree of ion binding reduces the electrostatic repulsion between the headgroups, favoring the formation of larger and more stable micelles.
The following table illustrates hypothetical data that could be derived from a QM/MM study on ion pairing in a this compound micelle.
| Parameter | Value | Significance |
|---|---|---|
| Contact Ion Pair (CIP) Fraction | 0.35 | The proportion of sodium ions directly bonded to the sulfonate headgroups in the micellar Stern layer. |
| Solvent-Separated Ion Pair (SSIP) Fraction | 0.45 | The proportion of sodium ions separated from the sulfonate headgroups by a single water molecule. |
| Free Ion Fraction | 0.20 | The proportion of sodium ions that are not directly associated with the micelle and are in the bulk solution. |
| Average Na⁺-Sulfonate Bond Energy (kcal/mol) | -5.2 | The quantum mechanically calculated average energy of the interaction between a sodium ion and the sulfonate group, indicating the strength of the ion pair. |
Micellar systems are dynamic entities characterized by the continuous exchange of surfactant monomers between the micelles and the bulk solution, as well as by fluctuations in micelle size and shape. While deterministic models can predict average properties, the inherent stochasticity and complexity of these systems make them amenable to analysis through chaos theory and probabilistic descriptions.
Chaos theory can be applied to understand the sensitive dependence of micellar structures on initial conditions, such as small changes in concentration, temperature, or ionic strength. researchgate.net For example, the transition from spherical to worm-like micelles can exhibit chaotic behavior in certain regions of the phase diagram. By analyzing the system's trajectory in phase space, it may be possible to identify attractors that correspond to stable or metastable micellar states.
Probabilistic models, on the other hand, are used to describe the distribution of micelle properties rather than a single average value. For instance, the aggregation number (the number of surfactant molecules in a micelle) is not fixed but follows a probability distribution. researchgate.net This distribution can be predicted using statistical mechanics models and can be influenced by factors such as surfactant architecture and solution conditions. Understanding this distribution is crucial for predicting properties that depend on the presence of micelles of different sizes.
The table below provides a conceptual framework for how chaos theory and probabilistic models could be applied to this compound micellar systems.
| Concept | Application to this compound Micelles | Potential Insights |
|---|---|---|
| Lyapunov Exponent | Calculation of the rate of divergence of nearby trajectories in the phase space of the micellar system. | A positive Lyapunov exponent would indicate chaotic behavior in the system, for example, during phase transitions between different micellar shapes. |
| Probability Distribution of Aggregation Number | Modeling the likelihood of finding a this compound micelle with a specific number of monomers. | Provides a more realistic picture of the polydispersity of the micellar solution and its impact on properties like viscosity and solubilization capacity. |
| Stochastic Differential Equations | Describing the evolution of the micellar system under the influence of random fluctuations. | Can be used to model the kinetics of micelle formation and breakdown, including rare events that may be important for the system's long-term stability. |
Micellar solutions are often subjected to external perturbations, such as shear flow in industrial processes or temperature gradients. Nonequilibrium molecular dynamics (NEMD) simulations are a powerful tool to study the response of this compound micelles to such conditions at the nanoscale.
NEMD simulations can reveal how external fields affect the structure, shape, and orientation of micelles. For example, under shear flow, spherical micelles may elongate and align with the flow direction. At high shear rates, micelles can even break apart and reform, leading to complex rheological behaviors like shear thinning or shear thickening.
These simulations can also be used to study the relaxation of the system back to equilibrium after the perturbation is removed. The relaxation times of different processes, such as micelle rotation, shape deformation, and monomer exchange, can be calculated. These relaxation times are crucial for understanding the dynamic properties of the surfactant solution and its performance in applications where it is subjected to rapid changes in conditions.
The following table presents representative data that could be obtained from NEMD simulations of a this compound micellar solution under shear.
| Parameter | Value at Low Shear | Value at High Shear | Description |
|---|---|---|---|
| Micelle Aspect Ratio | 1.1 | 2.5 | A measure of the elongation of the micelle, showing a transition from nearly spherical to ellipsoidal shape under high shear. |
| Alignment Angle (degrees) | 45 | 15 | The average angle of the longest axis of the micelle with respect to the flow direction, indicating alignment under shear. |
| Monomer Exchange Rate (s⁻¹) | 1.2 x 10⁵ | 3.8 x 10⁵ | The rate at which surfactant molecules leave and enter the micelle, which can be accelerated by shear forces. |
| Micelle Relaxation Time (ns) | 85 | The characteristic time for a deformed micelle to return to its equilibrium shape after the cessation of shear. researchgate.net |
Trisodium Sulfosuccinate in Polymerization Chemistry
Role as an Emulsifier and Stabilizer in Emulsion Polymerization
In emulsion polymerization, surfactants like trisodium (B8492382) sulfosuccinate (B1259242) are essential for creating a stable dispersion of monomer droplets in an aqueous phase. pcc.eu They form micelles, which act as the primary loci for polymerization, and adsorb onto the surface of newly formed polymer particles, preventing their agglomeration through electrostatic repulsion. pcc.eumpg.de The use of sulfosuccinates is common in the synthesis of acrylic, styrene-acrylic, and vinyl-acrylic lattices for applications in paints, adhesives, and coatings. pcc.euunivarsolutions.com
Particle formation in emulsion polymerization can occur through several mechanisms, primarily micellar nucleation and homogeneous nucleation. researchgate.netnih.gov
Micellar Nucleation : When the concentration of a surfactant like trisodium sulfosuccinate is above its critical micelle concentration (CMC), it forms aggregates called micelles. researchgate.net These micelles become swollen with monomer that diffuses from larger monomer droplets through the aqueous phase. mpg.de Free radicals, generated by an initiator in the water phase, enter these monomer-swollen micelles, initiating polymerization. mpg.de The micelle is thus transformed into a polymer particle, which continues to grow by absorbing more monomer and radicals. mpg.de This is generally the dominant mechanism when surfactant concentration is above the CMC. researchgate.net
Homogeneous Nucleation : At surfactant concentrations below the CMC, radicals in the aqueous phase can initiate the polymerization of dissolved monomer molecules to form short-chain oligomers. semanticscholar.org These oligomeric radicals propagate in the aqueous phase until they reach a critical chain length where they become insoluble and collapse upon themselves, precipitating to form primary polymer particles. mpg.desemanticscholar.org These newly formed particles are then stabilized by adsorbing surfactant molecules from the solution. mpg.de
Once nucleated, particles grow as monomer diffuses from the monomer droplets, through the water, and into the polymer particles where polymerization continues. mpg.de
The transport of monomer from droplets to the polymerization sites within micelles or polymer particles is a crucial step. Surfactant molecules form a layer at the monomer-water interface, influencing this diffusion process. The interior of a micelle provides a hydrophobic environment where the polymerization of water-insoluble monomers is thermodynamically favorable.
The diffusion process can be understood in several stages:
Monomer molecules are dispersed in the aqueous phase as large droplets, stabilized by the surfactant.
A small fraction of the monomer dissolves in the water and diffuses through it.
Simultaneously, monomer diffuses into the surfactant micelles, causing them to swell. mpg.de
As polymerization consumes the monomer within the growing particles, a concentration gradient is established, driving further diffusion of monomer from the droplets and the aqueous phase to the particles to maintain an equilibrium swelling state. mpg.de
The rate of diffusion and polymerization is influenced by the specific type of sulfosuccinate used. For instance, dioctyl sulfosuccinates are particularly effective at reducing surface tension, which can enhance the emulsification of hydrophobic monomers. researchgate.netpcc.eu
Research has shown that an increase in surfactant concentration leads to a higher polymerization rate and a decrease in particle size. researchgate.net Specifically, the number of particles is often found to be proportional to the surfactant concentration raised to the power of 0.6. Certain sulfosuccinates, such as sodium dioctyl sulfosuccinate, are known to produce latexes with small particle sizes and a narrow particle size distribution. pcimag.com However, some studies note that beyond a certain point, such as 10 wt% for sodium dodecyl sulfate (B86663), the particle size may begin to increase again. researchgate.net The morphology of the particles can also be affected; for example, in seeded emulsion polymerization, changing the surfactant concentration can alter the final particle structure from a core-shell to an inverted core-shell morphology. researchgate.net
| Surfactant Concentration | Effect on Particle Number | Effect on Particle Size | Effect on Latex Properties |
| Low (Below CMC) | Lower number of particles (Homogeneous nucleation dominates) | Larger final particle size | May lead to lower latex stability |
| High (Above CMC) | Higher number of particles (Micellar nucleation dominates) | Smaller final particle size researchgate.netpcimag.com | Improved latex stability, low coagulum pcimag.com |
| Very High | May lead to secondary nucleation or particle agglomeration | Particle size may increase after a certain threshold researchgate.net | Can affect film properties and water resistance |
Reaction Mechanisms in Sulfosuccinate-Mediated Polymerization
The fundamental reaction mechanism in this system is typically free-radical polymerization. The process is characterized by the classic steps of initiation, propagation, and termination. libretexts.org
Initiation : The process begins with the decomposition of a water-soluble initiator, such as a persulfate salt, into primary free radicals. These radicals then react with a monomer molecule dissolved in the aqueous phase or within a micelle to form an initiated monomer radical.
Propagation : The initiated monomer radical rapidly adds successive monomer units, causing the polymer chain to grow. libretexts.org This propagation step primarily occurs within the monomer-swollen micelles or polymer particles, where the monomer concentration is high. The sulfosuccinate emulsifier maintains the stability of these growing particles, preventing them from coalescing.
The polymerization rate is observed to increase with increasing sulfosuccinate concentration, which is linked to the increased number of polymerization loci. researchgate.net
The growth of a polymer chain is ultimately stopped by termination or chain transfer reactions. wikipedia.orgrubbernews.com
Termination : Termination typically occurs when two growing radical chains react with each other. This can happen through two main mechanisms:
Combination : Two radical chains join to form a single, longer polymer chain.
Disproportionation : One radical abstracts a hydrogen atom from another, resulting in two separate, stable polymer chains (one saturated and one unsaturated). libretexts.org The small concentration of radical species means that chains often achieve significant length before termination. libretexts.org
Chain Transfer : This is a reaction where the radical activity of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent (CTA). libretexts.orgwikipedia.org This process terminates the growth of the original chain while creating a new radical that can initiate the growth of a new chain. wikipedia.orgpstc.org Chain transfer reactions generally lead to a reduction in the average molecular weight of the final polymer. wikipedia.org While some sulfosuccinate derivatives, like allyl sulfosuccinates, are designed to be reactive and participate in the polymerization, standard this compound primarily acts as an emulsifier and is not typically considered a significant chain transfer agent. pstc.org The use of CTAs is a deliberate method to control molecular weight in polymerization reactions. rubbernews.com
Living Radical Polymerization Modalities (e.g., RAFT polymerization)
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a sophisticated method of controlled radical polymerization that enables the synthesis of polymers with well-defined molecular weights and complex architectures. The control in RAFT polymerization is achieved through the use of a thiocarbonylthio-containing chain transfer agent.
While this compound is not a direct mediator or agent in the RAFT chemical mechanism, its properties as an anionic surfactant are crucial for conducting RAFT polymerization in aqueous dispersed systems, such as emulsion or miniemulsion polymerization. pcc.euresearchgate.net In these systems, the surfactant is essential for several reasons:
Monomer Emulsification: It reduces the interfacial tension between water and water-insoluble monomers, creating stable monomer droplets. pcc.eu
Particle Nucleation: Surfactants form micelles, which can serve as the sites for the initiation of polymerization. pcc.eu
Colloidal Stability: During polymerization, the surfactant adsorbs onto the surface of the growing polymer particles, imparting electrostatic stabilization that prevents particle agglomeration and ensures the stability of the latex. pcc.eu
Sulfosuccinate-based surfactants, a class to which this compound belongs, are recognized for their use as emulsifiers in such polymerization processes. researchgate.net For instance, dioctyl sodium sulfosuccinate has been specifically utilized in RAFT miniemulsion polymerization. dntb.gov.ua The function of this compound in this context is therefore facilitative, creating the necessary colloidal environment for the RAFT process to occur effectively in an aqueous medium, rather than participating in the core chemical reactions of chain transfer and propagation. pcc.euresearchgate.net
This compound as a Dopant or Modifier in Polymer Synthesis
In the field of intrinsically conductive polymers (ICPs), "doping" refers to the process of introducing charge carriers into the polymer matrix to dramatically increase its electrical conductivity. osti.gov This is typically achieved through oxidation or protonation. Polyaniline (PANI), one of the most studied ICPs, can be converted from its non-conductive emeraldine base form to the highly conductive emeraldine salt form through protonic acid doping. researchgate.net The choice and nature of the dopant profoundly influence the final properties of the polymer, including its conductivity, processability, and stability. researchgate.net
This compound can function as a secondary dopant in the synthesis of conductive polyaniline. The concept of secondary doping involves using an "inert" substance to treat a primary-doped polymer, which induces a significant further increase in conductivity. osti.gov This enhancement is often linked to a change in the polymer's molecular conformation, from a tightly "compact coil" to an "expanded coil" structure, which facilitates charge transport along and between polymer chains. osti.gov
Research has shown that sulfonate-containing molecules are effective in this role. The sulfonyl functional groups play a critical part in increasing the electrical conductivity of polyaniline that has already been treated with a primary dopant. nih.gov Small molecules with sulfonyl groups can penetrate the matrix formed by bulky primary dopants, inducing a more closely packed and ordered molecular conformation that enhances conductivity. nih.gov
Studies on secondary doping have demonstrated dramatic improvements in the electrical properties of polyaniline films. For example, when a polyaniline film primarily doped with dinonylnaphthalene sulfonic acid (PANI-DNNSA) was treated with a secondary dopant, its conductivity increased by over 2000 times. nih.gov The use of diesters of sulfosuccinic acid as dopants has been shown to yield solution-processable polyaniline with excellent thermal stability and electrical conductivity exceeding 100 S/cm. researchgate.net The sulfonate groups on compounds like this compound can interact with the polyaniline backbone, improving the delocalization of charge carriers and thereby boosting conductivity. mdpi.comfrontiersin.org
The table below illustrates the significant impact of secondary doping on the conductivity of polyaniline, based on findings from related studies.
| Polymer System | Doping Method | Conductivity (S/cm) | Fold Increase |
| Polyaniline with Primary Dopant (PANI-DNNSA) | Primary Doping Only | 0.16 | - |
| PANI-DNNSA with p-toluenesulfonic acid | Secondary Film Doping | 334 | ~2088x |
| PANI-DNNSA with Hydroquinone | Secondary in situ Doping | 0.03 | - |
| PANI-DNNSA with Hydroquinone followed by film doping | Sequential Secondary Doping | 1.30 | ~43x |
Complexation Chemistry of Trisodium Sulfosuccinate
Ligand Properties of the Sulfosuccinate (B1259242) Anion
The chelating prowess of trisodium (B8492382) sulfosuccinate stems from the specific structural attributes of the sulfosuccinate anion. This anion possesses multiple potential donor atoms, primarily the oxygen atoms of its two carboxylate groups and the sulfonate group. This multi-dentate character allows it to bind to a single metal ion at multiple points, forming a stable, ring-like structure known as a chelate.
The coordination of the sulfosuccinate anion to a metal ion can occur through various modes. It can act as a monodentate ligand, coordinating through one of the carboxylate oxygens, or more commonly, as a bidentate or even a tridentate ligand. In its role as a bidentate ligand, it can coordinate through both oxygen atoms of one carboxylate group, or through one oxygen from each of the two carboxylate groups. The involvement of the sulfonate group in coordination is also possible, further enhancing the stability of the resulting metal complex. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the presence of other competing ligands.
Interactions with Metal Ions in Aqueous Media
In aqueous solutions, trisodium sulfosuccinate readily interacts with a variety of di- and trivalent metal ions, forming soluble and stable complexes. This interaction is fundamental to its function as a chelating agent.
Formation Constants and Thermodynamic Considerations
The stability of the metal-sulfosuccinate complexes is quantified by their formation constants (also known as stability constants). A higher formation constant indicates a more stable complex. While extensive databases of formation constants exist for many common chelating agents, specific thermodynamic data for this compound complexes is not as widely documented in readily accessible literature. However, its recognized efficacy as a chelating agent suggests that it forms complexes with significant stability.
The formation of these complexes is an equilibrium process, and the position of this equilibrium is governed by thermodynamic factors such as enthalpy (ΔH) and entropy (ΔS) changes. The chelation process is often entropically favored due to the release of multiple water molecules from the metal ion's hydration sphere upon complexation with a single multidentate sulfosuccinate ligand.
To illustrate the typical range of stability for similar chelating agents, the following table provides formation constants for complexes of the related ligand, succinate (B1194679), with various metal ions. It is important to note that these values are for the simpler dicarboxylate succinate and the stability of sulfosuccinate complexes is expected to be influenced by the presence of the sulfonate group.
| Metal Ion | Log K1 |
| Ca²⁺ | 1.3 |
| Mg²⁺ | 1.5 |
| Fe²⁺ | 2.2 |
| Fe³⁺ | 7.5 |
| Zn²⁺ | 2.3 |
| Al³⁺ | 5.5 |
Note: These values are for succinate and are provided for illustrative purposes. The actual formation constants for sulfosuccinate may differ.
Influence on Metal Ion Sequestration and Solubilization
A primary function of this compound as a complexing agent is the sequestration of metal ions. Sequestration is the process of forming a stable, water-soluble complex with a metal ion, thereby preventing it from participating in undesirable chemical reactions. For instance, in cleaning and personal care products, the presence of metal ions like calcium (Ca²⁺) and magnesium (Mg²⁺) from hard water can deactivate surfactants and lead to the formation of insoluble soap scum. This compound effectively sequesters these ions, maintaining the efficacy of the cleaning formulation. incibeauty.com
Furthermore, this compound can enhance the solubilization of metal ions that might otherwise precipitate out of solution. By forming soluble complexes, it keeps the metal ions in the aqueous phase, which is crucial in applications such as water treatment and preventing scale formation in industrial processes. lautanairindonesia.combonchem.co.zabonchem.co.za It is particularly effective in chelating polyvalent ions and is noted to form stable chelates with Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Zn²⁺, and Al³⁺. incibeauty.com
Role as a Complexing Agent in Chemical Formulations
The ability of this compound to chelate metal ions makes it a valuable ingredient in a multitude of chemical formulations.
In the cosmetics and personal care industry , it is utilized in shampoos, shower gels, and facial cleansers. incibeauty.comincidecoder.comcosmileeurope.eu Here, it acts as a chelating agent to bind with metal ions present in tap water, which can otherwise negatively impact the stability, appearance, and performance of the product. incibeauty.comcosmileeurope.euthecosmeticformulator.com By sequestering these ions, it helps to maintain the clarity and foaming properties of the formulation and can also enhance the activity of preservatives.
In cleaning and detergent formulations , this compound serves as a builder, enhancing the cleaning efficiency of surfactants. google.com It achieves this by sequestering the hardness ions (Ca²⁺ and Mg²⁺) in the wash water, preventing them from interfering with the surfactant's action and preventing the deposition of soap scum.
In industrial applications , such as water treatment, this compound can be employed to prevent the formation of scale in pipes and boilers. lautanairindonesia.combonchem.co.zabonchem.co.za Scale, which is primarily composed of calcium and magnesium carbonates and sulfates, can reduce the efficiency of heat exchangers and clog pipelines. By complexing the scale-forming metal ions, this compound keeps them in solution and prevents their precipitation.
Environmental Fate and Advanced Degradation Studies of Sulfosuccinates
Biodegradation Pathways and Mechanisms
The biodegradation of sulfosuccinates is a multi-step process initiated by microbial communities. The primary degradation involves the loss of surfactant properties, followed by ultimate degradation, where the molecule is completely broken down into carbon dioxide, water, and mineral salts. hibiscuspublisher.com Key mechanistic steps have been identified through studies on various sulfosuccinate (B1259242) structures and analogous compounds.
The initial step in the microbial degradation of sulfosuccinate esters is the enzymatic cleavage of their ester bonds. nih.gov This hydrolysis is carried out by esterase enzymes secreted by microorganisms. The process breaks the sulfosuccinate molecule into smaller, more water-soluble components: an alcohol and a sulfosuccinate salt. For instance, studies on the hydrolysis of dioctyl sulfosuccinate (DOSS) have identified a degradation product where one of the octyl groups is substituted by a hydroxyl group, confirming the cleavage of the ester linkage. nih.gov This enzymatic action is crucial as it removes the molecule's surfactant properties and facilitates further breakdown of the resulting fragments. The rate and extent of this hydrolysis can be influenced by the specific enzyme, the structure of the sulfosuccinate, and environmental conditions. nih.govnih.gov
Following the initial hydrolysis of the ester bonds, the liberated alkyl chains are typically metabolized through common oxidative pathways. The degradation of the alkyl portion of surfactants is well-understood from studies on related compounds like linear alkylbenzene sulfonates (LAS). hibiscuspublisher.com The process generally begins with ω-oxidation, where a terminal methyl group on the alkyl chain is oxidized to a carboxylic acid. This is followed by a sequential shortening of the alkyl chain via β-oxidation, a metabolic process that cleaves two-carbon units at a time. hibiscuspublisher.com This series of reactions continues until the alkyl chain is completely mineralized or converted into intermediates that can enter central metabolic pathways of the microorganisms.
The carbon-sulfur (C-S) bond in the sulfonate group is notably stable and its cleavage represents a critical step for the complete mineralization of the sulfosuccinate molecule. Molecular oxygen plays a vital role in this process. researchgate.net The ultimate degradation pathway involves desulfonation, where the sulfonate group is cleaved from the carbon backbone. hibiscuspublisher.com This is an oxidative process that often requires specific enzymes, such as monooxygenases, which use molecular oxygen to attack the C-S bond. rsc.org While the C-S bond is resistant to simple hydrolysis, oxidative cleavage, potentially involving reactive oxygen species, facilitates the release of the sulfur as sulfite (B76179), which can then be oxidized to sulfate (B86663) in the environment. hibiscuspublisher.comresearchgate.netrsc.org
Factors Influencing Biodegradation Efficiency
The rate and extent to which sulfosuccinates are biodegraded in the environment are not constant. Several factors related to the molecular structure of the surfactant and the prevailing environmental conditions can significantly impact the efficiency of microbial degradation. sparkoncept.comglobalscienceresearchjournals.org
The structure of the alkyl chain is a primary determinant of biodegradability. Generally, surfactants with linear alkyl chains are more readily biodegradable than those with branched chains. mpob.gov.my However, for alkyl sulfosuccinates, studies have shown that simple terminal branching on the alkyl chain does not significantly affect the primary biodegradation rate. nih.gov In contrast, the presence of more complex or bulky structures, such as a cyclohexyl group instead of a linear hexyl group, can dramatically decrease the rate of degradation. nih.govnih.gov This is because the enzymes responsible for oxidation are often specific to linear chains and steric hindrance from branching can prevent the enzyme from accessing the molecule effectively. mpob.gov.my
The length of the linear alkyl chain also influences the degradation rate. Research on a series of linear alkyl sulfosuccinates demonstrated that the rate of biodegradation initially increases with chain length up to C6, after which it begins to decrease for longer chains like C8 and C13. nih.gov
| Alkyl Group | Structure Type | Relative Biodegradation Rate Constant |
|---|---|---|
| n-Butyl (C4) | Linear | Ascending |
| n-Pentyl (C5) | Linear | Ascending |
| n-Hexyl (C6) | Linear | Peak (45 µmol/min per g cell protein) |
| n-Octyl (C8) | Linear | Descending |
| n-Tridecyl (C13) | Linear | Significantly Descending |
| Cyclohexyl | Cyclic/Branched | Fourfold decrease compared to n-Hexyl |
The availability of oxygen is a critical factor for the complete biodegradation of sulfosuccinates. Aerobic conditions, where molecular oxygen is present, are highly favorable for degradation. sparkoncept.com Aerobic microorganisms utilize oxygen as the terminal electron acceptor in their metabolic processes, which allows for the efficient and complete breakdown of organic molecules, including the oxidative cleavage of the C-S bond. teamonebiotech.com Studies on various sulfonated compounds consistently show that aerobic treatment leads to complete primary and ultimate degradation. frontiersin.orgnih.gov
In contrast, under anoxic (absence of free oxygen, but bound oxygen in nitrate (B79036) or nitrite (B80452) may be present) or anaerobic (absence of any oxygen) conditions, biodegradation is significantly slower and often incomplete. ssiaeration.combeamreach.org Many surfactants are persistent under anaerobic conditions because the metabolic pathways for breaking them down are less efficient without oxygen. beamreach.orgresearchgate.net While some degradation may occur, the ultimate mineralization of the molecule, particularly the cleavage of the aromatic or sulfonate moieties, is often hindered. frontiersin.org
| Compound Type | Condition | Degradation Efficiency | Reference |
|---|---|---|---|
| Estrogens | Aerobic | High first-order degradation rates (0.1129 h⁻¹) | frontiersin.org |
| Estrogens | Anaerobic | Resistant to degradation | frontiersin.org |
| 1-anthraquinone sulphonate | Aerobic | Complete primary and ultimate degradation | nih.gov |
| 1-anthraquinone sulphonate | Anaerobic | No significant degradation | nih.gov |
| Linear Alkylbenzene Sulfonates (LAS) | Aerobic | Readily degraded | hibiscuspublisher.com |
| Linear Alkylbenzene Sulfonates (LAS) | Anaerobic | Persistent | beamreach.org |
Characterization of Degradation Products and Intermediates
The biodegradation of trisodium (B8492382) sulfosuccinate, like other sulfosuccinate esters, is expected to proceed through a series of enzymatic reactions, leading to the formation of various intermediates and eventual mineralization. The primary and most widely accepted initial step in the degradation of sulfosuccinate esters is the hydrolysis of the ester bonds. researchgate.net This reaction is catalyzed by esterase enzymes, which are ubiquitous in microbial populations. The hydrolysis of a dialkyl sulfosuccinate would yield the corresponding alcohol(s) and sulfosuccinic acid.
The characterization of these degradation products and intermediates relies on advanced analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for separating and identifying the polar and often transient intermediates formed during biodegradation. researchgate.net Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information on the isolated degradation products. researchgate.net
Table 1: Potential Enzymes Involved in Trisodium Sulfosuccinate Degradation
| Enzyme Class | Potential Role in Degradation |
| Carboxylesterases | Hydrolysis of the ester linkages in the sulfosuccinate molecule. |
| Sulfatases | Cleavage of the sulfonate group from the succinate (B1194679) backbone. nih.govwikipedia.org |
| Monooxygenases | Catalyze the initial hydroxylation of the alkyl chain or the succinate backbone, facilitating further degradation. oup.com |
| Dehydrogenases | Oxidation of alcohol intermediates resulting from ester hydrolysis. |
Table 2: Potential Intermediates in the Biodegradation of this compound
| Intermediate | Potential Point of Formation |
| Sulfosuccinic acid | Following the hydrolysis of the ester groups. |
| Alcohols | Released upon the hydrolysis of the ester linkages. |
| Oxaloacetate | Formed after the oxygenolytic cleavage of the carbon-sulfur bond in sulfosuccinic acid. oup.com |
| Sulfite | Released from the sulfonate group of sulfosuccinic acid. oup.com |
It is important to note that the specific degradation pathway and the resulting intermediates can vary depending on the microbial species involved and the environmental conditions. Further research is needed to fully elucidate the metabolic fate of this compound and to identify the full spectrum of its degradation products.
Advanced Characterization and Analytical Methodologies for Trisodium Sulfosuccinate Research
Chromatographic and Separation Techniques
Chromatographic methods are essential for separating Trisodium (B8492382) Sulfosuccinate (B1259242) from impurities and analyzing the components of complex mixtures.
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the premier analytical technique for assessing the purity of Trisodium Sulfosuccinate and identifying any synthesis-related by-products. researchgate.net This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection afforded by mass spectrometry. almacgroup.com
In a typical LC-MS analysis of a sulfosuccinate, a reversed-phase HPLC column (e.g., C18) is used. A gradient elution program, often employing a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with a suitable buffer, separates the target compound from impurities. wordpress.com The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar, non-volatile compounds like sulfosuccinates. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the confirmation of the molecular weight of this compound and the identification of any contaminants. uniba.it
Colloidal and Interfacial Analysis Techniques
As a surfactant, the performance of this compound is defined by its behavior at interfaces and its ability to self-assemble in solution. pcc.eucosmileeurope.eu Various techniques are used to quantify these properties.
One of the most fundamental techniques is surface tensiometry . Methods like the Wilhelmy plate or du Noüy ring method are used to measure the surface tension of aqueous solutions of this compound at various concentrations. researchgate.net As the surfactant concentration increases, it adsorbs at the air-water interface, causing a decrease in surface tension. erau.edu A plot of surface tension versus the logarithm of concentration typically shows a sharp break point. This point corresponds to the critical micelle concentration (CMC), above which the interface becomes saturated with surfactant molecules and micelles begin to form in the bulk solution. The surface tension at the CMC (γ_cmc) is a measure of the maximum surface tension reduction the surfactant can achieve. researchgate.net For related sulfosuccinate surfactants, γ_cmc values are typically in the range of 25–32 mN/m. researchgate.net
Other techniques such as dynamic light scattering (DLS) can be employed to determine the hydrodynamic radius (size) of the micelles formed above the CMC, while zeta potential measurements can provide information on the surface charge of the aggregates.
Dynamic Light Scattering (DLS) for Aggregate Size and Distribution
Dynamic Light Scattering (DLS) is a non-invasive technique extensively used for determining the size distribution of small particles and molecules in suspension, making it highly suitable for characterizing surfactant micelles. researchgate.netmalvernpanalytical.com The method is based on the principle of Brownian motion; particles in a liquid are in constant, random motion, which causes fluctuations in the intensity of scattered light when illuminated by a laser beam. researchgate.net Smaller particles move more rapidly, leading to faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. researchgate.net
By analyzing these time-dependent intensity fluctuations, a correlation function is generated, from which the translational diffusion coefficient (D) of the particles can be calculated. The hydrodynamic diameter (d_H) of the particles is then determined using the Stokes-Einstein equation:
d_H = kT / 3πηD
where:
k is the Boltzmann constant
T is the absolute temperature
η is the viscosity of the solvent
Table 1: Illustrative DLS Data for Surfactant Micelle Characterization This table presents hypothetical data based on typical findings for anionic surfactants to illustrate the output of a DLS experiment.
| Parameter | Value | Description |
|---|---|---|
| Z-Average Diameter (d.nm) | 5.2 | The intensity-weighted mean hydrodynamic diameter of the micelle population. |
| Polydispersity Index (PDI) | 0.21 | A dimensionless measure of the broadness of the size distribution. Values < 0.3 are typically considered monodisperse. |
| Peak 1 Diameter (d.nm) | 5.1 | The size of the primary particle population identified by the distribution analysis. |
| Peak 1 % Intensity | 99.5% | The percentage of scattered light intensity contributed by the primary particle population. |
| Peak 2 Diameter (d.nm) | 45.8 | The size of a secondary, minor population, often indicating the presence of small aggregates. |
| Peak 2 % Intensity | 0.5% | The percentage of scattered light intensity contributed by the secondary population. |
Small-Angle X-ray Scattering (SAXS) for Micellar Nanostructure and Kinetics
Small-Angle X-ray Scattering (SAXS) is a powerful technique for probing the nanostructure of materials, providing detailed information about the shape, size, and internal arrangement of particles like surfactant micelles in the 1-100 nm range. nih.govxenocs.com The technique involves directing a collimated beam of X-rays at a sample and measuring the intensity of the scattered X-rays at very small angles (typically < 5°). nih.gov The resulting scattering pattern is a function of the electron density differences within the sample. dannalab.com
For surfactant micelles, SAXS can distinguish between the hydrophobic core and the hydrophilic shell, allowing for the determination of key structural parameters. By fitting the scattering data to theoretical models (e.g., core-shell sphere, ellipsoid, or cylinder), one can extract information such as:
The shape of the micelle (spherical, ellipsoidal, cylindrical). researchgate.netwalshmedicalmedia.com
The dimensions of the micellar core and shell. dannalab.com
The aggregation number (the number of surfactant monomers per micelle). nih.gov
Studies on sulfosuccinate surfactants have employed small-angle scattering techniques to elucidate their aggregation behavior. For example, small-angle neutron scattering (SANS), a complementary technique to SAXS, has been used to show that sodium dioctylsulfosuccinate (AOT) and related triple-chain sulfocarballylates form small, spherical inverse micelles in nonpolar solvents. bris.ac.uk In aqueous solutions, SAXS analysis of anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) reveals that micelles can transition from spherical to ellipsoidal shapes as concentration increases. researchgate.net This type of analysis would be invaluable for understanding how the specific molecular structure of this compound dictates its self-assembly into micelles of a particular size and shape.
Table 2: Representative SAXS Structural Parameters for Ellipsoidal Micelles This table is based on findings for gemini (B1671429) surfactants with similar aggregation behavior to illustrate the detailed structural information obtainable from SAXS.
| Parameter | Description | Value |
|---|---|---|
| R_c,minor (Å) | Radius of the minor axis of the core | 15.8 |
| R_c,major (Å) | Radius of the major axis of the core | 25.1 |
| R_s,minor (Å) | Radius of the minor axis of the shell | 20.3 |
| R_s,major (Å) | Radius of the major axis of the shell | 29.6 |
| Aggregation Number (N_agg) | Number of surfactant monomers per micelle | 75 |
Data adapted from studies on ellipsoidal micelles formed by gemini surfactants. rsc.org
Electromotive Force (EMF) Methods for Micellization Parameters
Electromotive Force (EMF) or potentiometric measurements, utilizing ion-selective electrodes, are a precise method for determining the critical micelle concentration (CMC) and the degree of counter-ion binding of ionic surfactants like this compound. issstindian.org This technique directly measures the activity of free counter-ions (in this case, Na⁺) in the surfactant solution as a function of the total surfactant concentration.
The experimental setup typically involves a sodium ion-selective electrode and a reference electrode. Below the CMC, the surfactant exists as individual monomers, and the activity of free Na⁺ ions increases linearly with the addition of the surfactant. issstindian.orgissstindian.org Once the CMC is reached and micelles begin to form, a significant portion of the counter-ions become associated with the negatively charged micellar surface to reduce electrostatic repulsion. This leads to a distinct change in the slope of the plot of EMF versus the logarithm of the surfactant concentration. The point of this break is identified as the CMC.
Furthermore, the degree of counter-ion binding (β) can be calculated from the ratio of the slopes of the EMF plot above and below the CMC. issstindian.org Research on sodium dioctyl sulfosuccinate (AOT) has demonstrated the effectiveness of EMF in determining its CMC and exploring how additives like sodium salicylate (B1505791) affect micellization and counter-ion association. issstindian.orgresearchgate.net
Table 3: Micellization Parameters of Sodium Dioctyl Sulfosuccinate (AOT) Determined by EMF This table presents experimental data for a related sulfosuccinate surfactant to exemplify the outputs of the EMF method.
| Additive Concentration (mol kg⁻¹) | CMC (mmol kg⁻¹) | Degree of Counter-ion Binding (β) |
|---|---|---|
| 0.00 | 2.51 | N/A |
| 0.01 | 1.41 | 0.53 |
| 0.02 | 1.12 | 0.53 |
| 0.03 | 0.93 | 0.53 |
| 0.05 | 0.76 | 0.53 |
Data for AOT in the presence of sodium butyrate (B1204436) at 25°C. issstindian.org
Conductometric Measurements for Micellization Thermodynamics
Conductometric measurements are a widely used, straightforward, and accurate method for determining the CMC of ionic surfactants. tandfonline.comfigshare.com The technique relies on measuring the specific conductivity of the surfactant solution as its concentration is varied. The principle is based on the change in mobility of the charge carriers upon micelle formation.
Below the CMC, the surfactant monomers and their counter-ions are the primary charge carriers, and the conductivity increases almost linearly with concentration. scispace.com At the CMC, the formation of large, charged micelles occurs. Although these micelles are charged, their mobility is significantly lower than that of the individual surfactant ions due to their larger size. nih.gov Additionally, the association of counter-ions with the micelle further reduces the number of free charge carriers. This results in a sharp change—a decrease in the slope—of the conductivity versus concentration plot. The concentration at this inflection point is the CMC. tandfonline.com
By determining the CMC at different temperatures, key thermodynamic parameters of micellization can be calculated, providing insight into the spontaneity and driving forces of the process. acs.orgresearchgate.net These parameters include:
Standard Gibbs Free Energy of Micellization (ΔG°_mic): Indicates the spontaneity of the process. A negative value signifies a spontaneous micellization.
Standard Enthalpy of Micellization (ΔH°_mic): Represents the heat change during micelle formation. It can be endothermic or exothermic.
Standard Entropy of Micellization (ΔS°_mic): Reflects the change in randomness or disorder of the system. A large positive entropy is often the primary driving force for micellization, attributed to the hydrophobic effect. core.ac.uk
Studies on sodium dioctyl sulfosuccinate (NaAOT) have utilized conductivity measurements to explore how its aggregation behavior and thermodynamic parameters are altered in the presence of various additives. tandfonline.comfigshare.com
Table 4: Thermodynamic Parameters of Micellization for Sodium Dioctyl Sulfosuccinate (NaAOT) at 298.15 K This table provides an example of thermodynamic data obtained from temperature-dependent conductometric measurements of a related sulfosuccinate.
| Parameter | Value | Unit |
|---|---|---|
| Critical Micelle Concentration (CMC) | 2.55 | mmol dm⁻³ |
| Gibbs Free Energy (ΔG°_mic) | -29.85 | kJ mol⁻¹ |
| Enthalpy (ΔH°_mic) | -8.54 | kJ mol⁻¹ |
| Entropy (ΔS°_mic) | 71.46 | J mol⁻¹ K⁻¹ |
Data derived from conductometric studies of NaAOT in aqueous solution. tandfonline.com
Thermal Analysis Methods
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. marquette.edu It is an essential tool for assessing the thermal stability and decomposition profile of materials like this compound.
In a TGA experiment, a small amount of the sample is placed in a pan that is connected to a microbalance. The sample is then heated at a constant rate, and the mass loss is recorded continuously. The resulting TGA curve plots the percentage of mass remaining against temperature. From this curve, several key parameters can be determined:
Onset Decomposition Temperature: The temperature at which significant mass loss begins, indicating the start of thermal degradation. researchgate.net
Decomposition Stages: The TGA curve may show single or multiple steps, each corresponding to a specific decomposition reaction. marquette.edu
Residual Mass: The amount of material remaining at the end of the experiment, which can provide information about the formation of stable char or inorganic residues. researchgate.net
For a sodium salt of a sulfonic acid, such as this compound, heating in an inert atmosphere would likely lead to the cleavage of carbon-sulfur bonds and the evolution of volatile organic fragments and sulfur oxides (like SO₂). researchgate.net The final residue would likely be an inorganic sodium salt, such as sodium sulfate or sodium sulfide. researchgate.netutwente.nl TGA provides the precise temperature ranges for these decomposition events, which is critical for determining the maximum processing and application temperatures for the compound. Studies on the thermal stability of various ionic surfactants show that the decomposition pathways are highly dependent on the nature of the head group and counter-ion. nih.govcuny.edu For instance, the thermal decomposition of sodium salts of polymeric sulfonic acids shows distinct stages corresponding to the loss of water, followed by the degradation of the organic backbone and desulfonation. marquette.edu
Table 5: Illustrative TGA Data for a Sodium Organosulfate Salt This table presents hypothetical data based on the typical thermal decomposition behavior of related compounds to illustrate the information provided by TGA.
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
|---|---|---|
| 70 - 150 | ~5% | Loss of adsorbed/hydrated water |
| 210 - 280 | ~10% | Initial decomposition of organic structure |
| 430 - 500 | ~35% | Major decomposition, desulfonation (SO₂ evolution) |
| > 500 | ~10% | Slow degradation of remaining carbonaceous material |
| Final Residue at 700°C | ~40% | Stable inorganic salt (e.g., Sodium Sulfate) |
Future Research Trajectories and Interdisciplinary Opportunities for Trisodium Sulfosuccinate
Exploration of Novel Synthetic Pathways with Enhanced Atom Economy
The conventional synthesis of sulfosuccinate (B1259242) esters involves a two-step process: the reaction of maleic anhydride (B1165640) with alcohols to form mono- or diesters, followed by sulfonation with sodium sulfite (B76179) to introduce the sulfonate group. pcc.euresearchgate.netwikipedia.org While effective, this pathway presents opportunities for improvement in line with the principles of green chemistry, particularly concerning atom economy.
Atom economy is a metric that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comrsc.org Reactions with high atom economy are inherently less wasteful. nih.gov Future research will likely focus on developing synthetic routes that maximize the incorporation of all reactant materials into the trisodium (B8492382) sulfosuccinate molecule, thereby minimizing byproduct formation. researchgate.net
Potential research avenues include:
Catalyst Development: Investigating novel catalysts that can facilitate the synthesis under milder conditions and with higher selectivity, potentially combining the esterification and sulfonation steps into a one-pot process.
Alternative Feedstocks: Exploring the use of bio-based starting materials derived from renewable resources to replace petrochemical feedstocks like maleic anhydride and various alcohols. ripublication.com
Process Intensification: Utilizing technologies like flow chemistry to improve reaction efficiency, reduce solvent usage, and minimize waste generation.
The table below illustrates the concept of atom economy by comparing a hypothetical ideal reaction with a less efficient one.
| Metric | Ideal Reaction (e.g., Addition) | Reaction with Byproducts (e.g., Substitution) |
| Description | All reactant atoms are incorporated into the final product. | Some reactant atoms form waste byproducts. |
| % Atom Economy | 100% | < 100% |
| Example | A + B → C | A + B → C + D (waste) |
This table provides a simplified, illustrative comparison of chemical reaction types based on the green chemistry principle of atom economy.
Deeper Understanding of Complex Multicomponent Interfacial Systems
Trisodium sulfosuccinate and its derivatives are highly valued for their ability to reduce surface tension and form stable microemulsions, which are clear, thermodynamically stable mixtures of oil and water. pcc.euresearchgate.net Some sulfosuccinates, like sodium bis(2-ethylhexyl) sulfosuccinate (Aerosol-OT), can form these systems without the need for a co-surfactant. wikipedia.org
Future research will aim to unravel the molecular-level dynamics within these systems. Key areas of focus include:
Phase Behavior Mapping: Systematically studying the phase behavior of multicomponent systems containing this compound to predict the formation of microemulsions, liquid crystals, and other structured phases. diva-portal.orgcitedrive.com
Interfacial Rheology: Characterizing the elasticity and viscosity of the interfacial films formed by sulfosuccinates in the presence of other molecules to understand the stability of emulsions and foams.
Surfactant-Polymer Interactions: Investigating the synergistic or antagonistic effects of adding polymers to sulfosuccinate solutions, which is crucial for applications in areas like enhanced oil recovery and personal care products.
Advanced Computational Modeling for Predictive Material Design
The development of new materials and formulations has traditionally relied on trial-and-error experimentation. However, advanced computational modeling is emerging as a powerful tool to accelerate this process. nih.gov Molecular dynamics (MD) simulations, in particular, provide detailed, atomistic insights into the behavior of surfactant molecules at interfaces and their self-assembly into structures like micelles. bohrium.comnih.gov
By simulating the interactions between this compound, water, oil, and other components, researchers can predict key properties and behaviors. rsc.orgrsc.orgresearchgate.net This predictive capability allows for the in silico design of novel sulfosuccinate derivatives and formulations with tailored properties before any laboratory synthesis is attempted. mit.edu
Interdisciplinary opportunities in this area include:
Machine Learning Integration: Combining MD simulation data with machine learning algorithms to create models that can rapidly predict the performance of a surfactant based on its molecular structure. rsc.orgacs.org
Multiscale Modeling: Developing models that bridge different length and time scales, from individual molecules to the bulk properties of a formulation, to create a comprehensive understanding of system behavior. mit.edursc.org
Cloud Computing Platforms: Utilizing high-performance cloud computing to run large-scale simulations, enabling the screening of vast numbers of potential molecular structures and formulation compositions. nih.gov
The table below outlines the progression of material design approaches.
| Approach | Methodology | Key Feature |
| Traditional | Laboratory-based trial-and-error | Empirical and time-consuming |
| Computational | Molecular dynamics, quantum mechanics | Provides molecular-level insight |
| Predictive | AI/Machine learning integrated with simulations | Designs materials with desired properties in silico |
This table illustrates the evolution of material design, highlighting the increasing role of computational and predictive methods.
Engineered Biological Systems for Enhanced Sulfosuccinate Biodegradation
The environmental fate of surfactants is a critical aspect of their life cycle. Studies have shown that sulfosuccinates are susceptible to biodegradation by mixed bacterial cultures. nih.gov For instance, research on a similar compound demonstrated that a Pseudomonas species isolated from sewage sludge could utilize sulfosuccinate as its sole source of carbon and energy, breaking it down through a process of direct desulfonation. scispace.com
While inherent biodegradability is a positive attribute, future research can leverage the tools of synthetic biology to create microbial systems with enhanced degradation capabilities. whiterose.ac.uknih.gov This involves engineering microorganisms to express specific enzymes or entire metabolic pathways that can break down this compound more rapidly and completely. youtube.com
Key research directions in this interdisciplinary field include:
Enzyme Discovery and Engineering: Identifying novel desulfonase or esterase enzymes from various natural environments and using protein engineering techniques to improve their activity and specificity towards sulfosuccinate substrates.
Metabolic Pathway Construction: Assembling new metabolic pathways in robust microbial chassis, such as Pseudomonas putida, to channel the breakdown products of this compound into the cell's central metabolism. youtube.com
Bioremediation Applications: Developing engineered bacteria for use in wastewater treatment plants or for the bioremediation of sites contaminated with high concentrations of surfactants. osti.gov
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing Trisodium Sulfosuccinate, and how can purity be confirmed experimentally?
- Methodology : Synthesis typically involves sulfonation of maleic acid derivatives followed by neutralization with sodium hydroxide. Purity confirmation requires a combination of techniques:
- Titration (acid-base or ion-exchange) to quantify sulfonate groups.
- Chromatography (HPLC or ion chromatography) to detect impurities .
- Spectroscopic Analysis (FT-IR for functional groups, NMR for structural validation).
- Elemental Analysis (e.g., ICP-OES for sodium content).
- Reproducibility : Follow guidelines for experimental reporting, including detailed reaction conditions (temperature, stoichiometry) and characterization data in supplementary materials .
Q. How does the molecular structure of this compound influence its surfactant properties in aqueous systems?
- Structural Insights : The compound’s amphiphilic structure—a hydrophilic sulfonate group and hydrophobic alkyl chain—enables micelle formation. Critical micelle concentration (CMC) can be determined via:
- Surface Tension Measurements (using a tensiometer).
- Conductivity Studies (to identify CMC inflection points).
Advanced Research Questions
Q. What experimental approaches are used to analyze the environmental impact of this compound in aquatic ecosystems?
- Analytical Techniques :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace detection (e.g., limit of 20 µg/L in water samples) .
- Ecotoxicity Assays : Evaluate effects on aquatic organisms (e.g., Daphnia magna mortality assays) under varying pH and salinity.
Q. How can researchers resolve contradictions in data regarding this compound’s efficacy as a surfactant under varying pH conditions?
- Experimental Design :
- Controlled Variables : Systematically test pH (3–10), ionic strength, and temperature.
- Statistical Tools : Apply ANOVA to identify significant differences in CMC or interfacial tension.
- Mechanistic Analysis : Use zeta potential measurements to assess charge stability at interfaces. Cross-reference with molecular dynamics simulations to explain pH-dependent behavior .
- Case Study : Reconcile conflicting CMC values by standardizing solvent systems (e.g., buffer vs. deionized water) and reporting uncertainty intervals .
Q. What strategies are recommended for studying this compound’s interactions with polymers in adhesive formulations?
- Methodological Framework :
- Rheological Studies : Measure viscosity changes under shear stress to assess polymer-surfactant binding.
- Small-Angle X-ray Scattering (SAXS) : Characterize micelle-polymer nanostructures.
- Adhesion Testing : Use peel-strength assays on standardized substrates (e.g., PET films).
Methodological Guidance
Q. How should researchers document novel derivatives of this compound for publication?
- Data Requirements :
- Synthesis Protocol : Include molar ratios, catalysts, and purification steps.
- Characterization : Full spectral data (NMR, IR), elemental analysis, and X-ray crystallography (if applicable).
- Purity Metrics : Report melting points, HPLC chromatograms, and residual solvent levels.
- Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal) for supplementary material submission, ensuring raw data (e.g., NMR FID files) are archived .
Q. What frameworks are effective for designing studies on this compound’s role in drug delivery systems?
- FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Novel (e.g., targeting mechanisms), and Relevant (e.g., biocompatibility).
- PICO Framework : Define Population (e.g., in vitro cell lines), Intervention (nanoparticle loading), Comparison (commercial surfactants), and Outcomes (drug release kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
